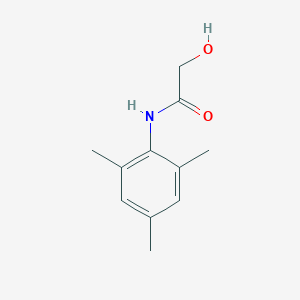

2-hydroxy-N-(2,4,6-trimethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

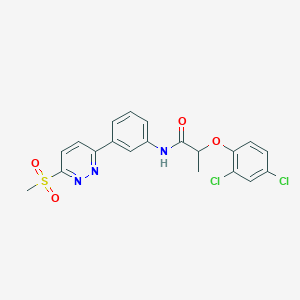

“2-hydroxy-N-(2,4,6-trimethylphenyl)acetamide” is a chemical compound with the molecular formula C11H15NO2 .

Molecular Structure Analysis

The molecular structure of “2-hydroxy-N-(2,4,6-trimethylphenyl)acetamide” consists of 11 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis

The boiling point of “2-hydroxy-N-(2,4,6-trimethylphenyl)acetamide” is predicted to be 342.1±30.0 °C, and its density is predicted to be 1.144±0.06 g/cm3 .Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines . These heterocycles are synthesized using hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . This method is significant for creating compounds with potential applications in pharmaceuticals and materials science.

Antitumor Properties

Derivatives of 1,3,5-triazines, which can be synthesized from compounds like 2-hydroxy-N-(2,4,6-trimethylphenyl)acetamide, have shown antitumor properties . They are used clinically to treat cancers such as lung, breast, and ovarian cancer . This highlights the compound’s role in the development of cancer therapeutics.

Aromatase Inhibitory Activity

Recent studies have indicated that 1,3,5-triazine derivatives exhibit significant aromatase inhibitory activity . This is crucial for the treatment of hormone-sensitive cancers by reducing estrogen production .

Corticotrophin-Releasing Factor Antagonist

Some derivatives are potent corticotrophin-releasing factor 1 receptor antagonists . This activity is important for developing treatments for depression and anxiety disorders .

Anti-Leukotriene Activity

Certain 1,3,5-triazine derivatives show potent activity against leukotriene C4 (LTC4) antagonist, which has a protective effect on HCl-ethanol-induced gastric lesions . This suggests a role in gastrointestinal protective drugs.

Antiparasitic Activity

The compound’s derivatives have been tested for in vitro activity against Trypanosoma brucei , the causative organism of Human African Trypanosomiasis. This points to its potential use in antiparasitic medication development .

Polymer Photostabilizers

Due to their structural properties, derivatives of 2-hydroxy-N-(2,4,6-trimethylphenyl)acetamide can be used in the production of polymer photostabilizers . These are additives that improve the durability of polymers against light exposure .

Herbicide Production

The triazine class of compounds, to which the derivatives of the compound belong, are well-known for their use in the production of herbicides . This application is critical for agricultural sciences and weed control management .

properties

IUPAC Name |

2-hydroxy-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-7-4-8(2)11(9(3)5-7)12-10(14)6-13/h4-5,13H,6H2,1-3H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCOYYOVKYXTIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-N-(2,4,6-trimethylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(3,5-Dimethylpyrazol-1-yl)pyrazin-2-yl]morpholine](/img/structure/B2877949.png)

![methyl 2-[7-[(E)-but-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2877952.png)

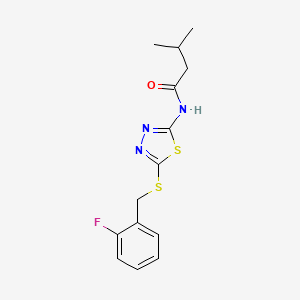

![N-(4-chlorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2877957.png)

![1,7-dimethyl-8-(3-(3-methylpiperidin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2877958.png)

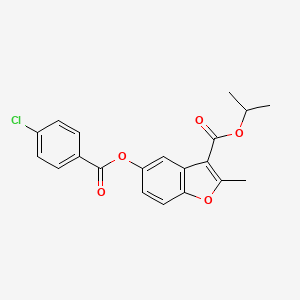

![5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2877964.png)

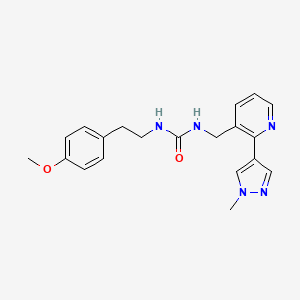

![1-(2-Methoxyethyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2877967.png)

![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2877969.png)

![ethyl 2-({(2E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B2877972.png)